REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1I.[CH2:10]([OH:15])[CH2:11][CH2:12][C:13]#[CH:14]>C(NCC)C.ClCCl.[Cu]I>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:14]#[C:13][CH2:12][CH2:11][CH2:10][OH:15]
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)Cl)I
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Name
|
|
Quantity
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6.17 g
|
Type
|
reactant
|
Smiles
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C(CCC#C)O
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Name
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bistriphenylphosphine(Pd II) chloride
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Quantity
|
1.03 g
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
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Type
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solvent
|
Smiles
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C(C)NCC
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Name
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copper(I) iodide
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Quantity
|
0.14 g
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Type
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catalyst
|
Smiles
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[Cu]I
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
eluted with hexanes-ethyl acetate (5:1)
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Name
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|
Type
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product
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Smiles
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ClC1=C(C=C(C=C1)Cl)C#CCCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |